2-Chloro-5-cyclopropoxy-3-nitropyridine
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Overview
Description
2-Chloro-5-cyclopropoxy-3-nitropyridine is a chemical compound with the molecular formula C8H7ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 5-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-cyclopropoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance yield and safety. The use of advanced reactors and controlled reaction conditions helps in achieving high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Oxidized Products: Formed by the oxidation of the cyclopropoxy group.
Scientific Research Applications
2-Chloro-5-cyclopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
2-Chloro-5-nitropyridine: Similar but without the cyclopropoxy group.
3-Nitropyridine: Lacks both the chlorine and cyclopropoxy groups.
Uniqueness
2-Chloro-5-cyclopropoxy-3-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2O3 |
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Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxy-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
JCGZHKRVCRJHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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